4-[(4-Pyridinylmethyl)amino]benzoic acid
Overview
Description
4-[(4-Pyridinylmethyl)amino]benzoic acid is a chemical compound with the molecular formula C13H12N2O2 . It has a molecular weight of 228.25 g/mol . The IUPAC name for this compound is 4-(pyridin-4-ylmethylamino)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-[(4-Pyridinylmethyl)amino]benzoic acid is1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17)
. This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 4 . Physical And Chemical Properties Analysis
4-[(4-Pyridinylmethyl)amino]benzoic acid has a molecular weight of 228.25 g/mol . The XLogP3-AA value is 1.9 , which gives an indication of the compound’s lipophilicity. The exact mass and the monoisotopic mass are both 228.089877630 g/mol .Scientific Research Applications
Solar Cell Applications : 4-[(4-Pyridinylmethylene)amino]-benzoic acid, a molecule structurally similar to 4-[(4-Pyridinylmethyl)amino]benzoic acid, is studied for its potential in solar cell applications. Its structure, comprising two anchoring groups, enables attachment to TiO2 and perovskite surfaces, enhancing solar cell efficiency. The molecule's electronic structures and photochemical properties are explored using spectroscopic methods and computational analyses (Zhang & Wang, 2018).
Antimicrobial Applications : Derivatives of benzoic acid, including 4-[(4-Pyridinylmethyl)amino]benzoic acid, have been evaluated for antimicrobial activity. These compounds' structures and antimicrobial properties have been elucidated using various spectroscopic techniques (Komurcu et al., 1995).
Polymer Interaction Studies : A complex formed by mixing ethanol solutions of poly(4-vinyl pyridine) (P4VP) and 4-amino benzoic acid has been studied. This research includes exploring the interactions of the polymer-small molecule complex with metal ions, contributing to understanding molecular interactions in solution (Acar & Tulun, 2001).
Crystal Structure Analysis : Research on the crystal structure of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione reveals insights into molecular interactions and hydrogen bonding patterns. Such studies are crucial for understanding the solid-state chemistry of these compounds (Lemmerer & Bourne, 2012).
Peptidomimetics Synthesis : 4-Amino-3-(aminomethyl)benzoic acid, a molecule closely related to 4-[(4-Pyridinylmethyl)amino]benzoic acid, is used as a building block for the synthesis of peptidomimetics and in combinatorial chemistry, showcasing its potential in biochemical applications (Pascal et al., 2000).
Study of Schiff Base Compounds : The preparation and biological activity of new Schiff base compounds derived from 4-amino benzoic acid, similar to 4-[(4-Pyridinylmethyl)amino]benzoic acid, have been studied. This research contributes to the field of bioactive compounds (Radi et al., 2019).
Pharmacokinetic Studies : The pharmacokinetics of benzoic acid derivatives, including those structurally related to 4-[(4-Pyridinylmethyl)amino]benzoic acid, have been studied in animal models. Such research is crucial for understanding the absorption, distribution, metabolism, and excretion of these compounds in biological systems (Xu et al., 2020).
properties
IUPAC Name |
4-(pyridin-4-ylmethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHINPRZMCMMAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359053 | |
Record name | 4-[(4-pyridinylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Pyridinylmethyl)amino]benzoic acid | |
CAS RN |
5966-20-1 | |
Record name | 4-[(4-pyridinylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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